molecular formula C11H13NO B1593829 4-Methoxy-4-phenylbutanenitrile CAS No. 71172-63-9

4-Methoxy-4-phenylbutanenitrile

Cat. No. B1593829
CAS RN: 71172-63-9
M. Wt: 175.23 g/mol
InChI Key: NBSOTRJRBXRKLZ-UHFFFAOYSA-N
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Description

4-Methoxy-4-phenylbutanenitrile is a chemical compound with the molecular formula C11H13NO . It is used in various chemical reactions and has been sold online .


Molecular Structure Analysis

The molecular weight of 4-Methoxy-4-phenylbutanenitrile is 175.23 g/mol . The molecular formula is C11H13NO . More detailed structural analysis is not available in the current resources.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxy-4-phenylbutanenitrile are not detailed in the available resources, it is known to be used in various chemical reactions .


Physical And Chemical Properties Analysis

The molecular weight of 4-Methoxy-4-phenylbutanenitrile is 175.23 g/mol and the molecular formula is C11H13NO . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Aryl-2-methylbutan-2-ols, including methoxy derivatives, are used in synthesizing benzazepines, a type of heterocyclic compound. This synthesis is achieved through reactions like the Graf–Ritter reaction, forming intermediates that are cyclized into various benzazepines (Glushkov et al., 2021).

Oxygen Transfer Reactions

Methoxy substituted benzyl phenyl sulfides, which are related to methoxy-substituted phenylbutanenitriles, are studied to understand the mechanisms of oxygen transfer reactions in various oxidants. This research helps distinguish between oxidants reacting through single electron transfer versus direct oxygen atom transfer (Lai et al., 2002).

Natural Product Synthesis

The compound is involved in the total synthesis of specific amino acids like Adda, found in cyanobacterial hepatotoxins. This synthesis process helps in understanding and recreating biologically significant molecules (Namikoshi et al., 1989).

Asymmetric Synthesis

Asymmetric synthesis of compounds like 3-amino-2-hydroxy-4-phenylbutanoate, a key component in natural products and HIV protease inhibitors, is achieved using similar methoxy phenyl derivatives. This is crucial for producing specific molecular orientations in pharmaceuticals (Ha et al., 1999).

Formation of Nickel(II) Complexes

Methoxy-phenyl derivatives are used to create nickel(II) complexes with potential applications in materials science and antibacterial properties. These compounds are characterized by various spectroscopic methods and crystallography (Saadat et al., 2014).

Anti-histaminic Activity

Derivatives of methoxy-phenyl compounds are synthesized and studied for their anti-histaminic properties. This research is significant for developing new therapeutic agents for allergies and related conditions (Casy & Parulkar, 1969).

Triphase Catalysis

The compound plays a role in the formation and hydrolysis of esters via triphase catalysis, a method important in green chemistry for its efficiency and reduced environmental impact (Wu & Tang, 1999).

Polymer Curing Kinetics

Methoxy-phenyl derivatives are synthesized to study the effects of electronic substituents on the curing kinetics of aryl−ethynyl end-capped oligomers, relevant in materials science and polymer chemistry (Wright et al., 2002).

Enzyme Studies in Fruit Aromas

Enzymes that catalyze the reduction of phenylbutenones to impart characteristic aromas to fruits like raspberries are studied. Understanding these enzymes is crucial for biotechnological applications in flavor and fragrance industries (Koeduka et al., 2011).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations are performed on methoxy-phenyl derivatives to predict biological effects and understand molecular interactions, essential in drug design and discovery (Viji et al., 2020).

properties

IUPAC Name

4-methoxy-4-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-13-11(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSOTRJRBXRKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCC#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307848
Record name γ-Methoxybenzenebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-4-phenylbutanenitrile

CAS RN

71172-63-9
Record name γ-Methoxybenzenebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71172-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Methoxybenzenebutyronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 71172-63-9
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Record name γ-Methoxybenzenebutanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name γ-methoxybenzenebutyronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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